![molecular formula C8H14ClNO2 B15329306 (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)
(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S,4S)-2-azabicyclo[222]octane-3-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclic amines and carboxylic acids.
Cyclization: A key step in the synthesis is the cyclization reaction, which forms the bicyclic structure. This can be achieved through intramolecular reactions under acidic or basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of bicyclic structures on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structure could be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be exploited to develop new products with desirable characteristics.
Wirkmechanismus
The mechanism by which (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the carboxylic acid group.
3-carboxy-2-azabicyclo[2.2.2]octane: Another similar compound with a carboxylic acid group at a different position.
Uniqueness
(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a bicyclic structure and a carboxylic acid group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-6(9-7)4-2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6?,7-;/m0./s1 |
InChI-Schlüssel |
GQPIJTUUPUBGSL-ZWRPGQTPSA-N |
Isomerische SMILES |
C1CC2CCC1[C@H](N2)C(=O)O.Cl |
Kanonische SMILES |
C1CC2CCC1C(N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


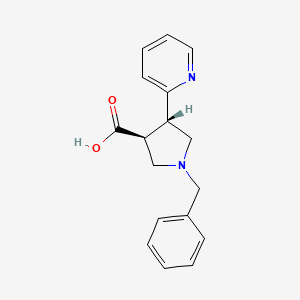
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B15329225.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
![3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde](/img/structure/B15329242.png)
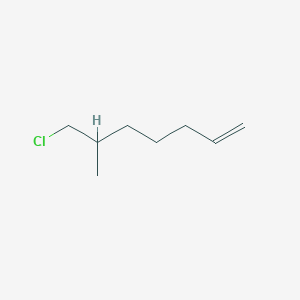
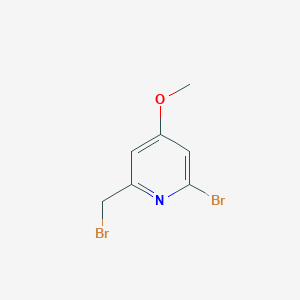

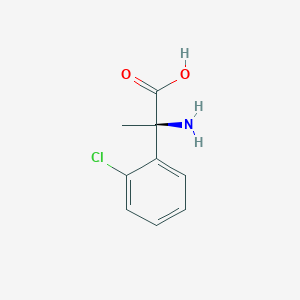
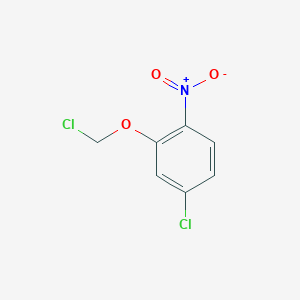
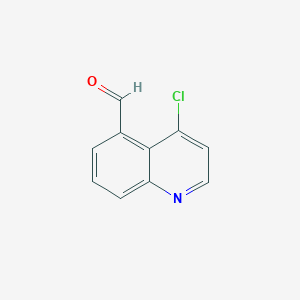
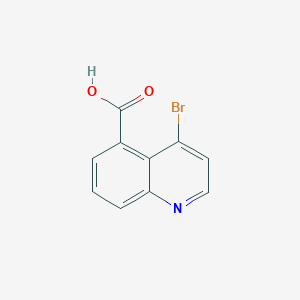
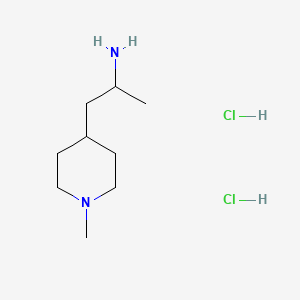
![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)
